![molecular formula C7H16N2O2S B3120507 N-(trans-4-Aminocyclohexyl)methanesulfonamide CAS No. 264608-37-9](/img/structure/B3120507.png)
N-(trans-4-Aminocyclohexyl)methanesulfonamide
Overview
Description
“N-(trans-4-Aminocyclohexyl)methanesulfonamide” is an organic compound with the molecular formula C7H16N2O2S . It is also known as ACSF and is widely used in scientific experiments as a substitute for the amino acid glutamate.
Molecular Structure Analysis
The molecular structure of “N-(trans-4-Aminocyclohexyl)methanesulfonamide” includes a nitrogen atom and a sulfur atom, making it a sulfonamide derivative. The molecular weight is 192.28 .Physical And Chemical Properties Analysis
“N-(trans-4-Aminocyclohexyl)methanesulfonamide” is a powder at room temperature . It has a molecular weight of 192.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Catalytic Asymmetric Synthesis
N-(trans-4-Aminocyclohexyl)methanesulfonamide has been utilized in catalytic asymmetric synthesis. It is a part of a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis, demonstrating effectiveness in the addition of alkylzinc reagents to aliphatic aldehydes with high enantiomeric excess. This application is significant in the field of organic synthesis, providing a pathway for the creation of chiral molecules (Wipf & Wang, 2002).
Development of Chemoselective N-Acylation Reagents
Research has been conducted on the development of chemoselective N-acylation reagents using derivatives of N-(trans-4-Aminocyclohexyl)methanesulfonamide. This research has contributed to the understanding of structure-reactivity relationships and the development of N-acylation reagents with good chemoselectivity, which is crucial in various chemical syntheses (Kondo et al., 2000).
Application in Inhibiting Methionine Aminopeptidase
N-(trans-4-Aminocyclohexyl)methanesulfonamide derivatives have been identified as potent inhibitors of methionine aminopeptidase (MetAP). This discovery is important for understanding and modulating MetAP activity, which has implications in disease treatment and pharmaceutical research (Huang et al., 2006).
Discovery in Mood Disorder Treatments
The compound Lu AA33810, which includes N-(trans-4-Aminocyclohexyl)methanesulfonamide, has been discovered as a highly selective and potent NPY5 antagonist. It demonstrated efficacy in vivo in a model of mood disorder, signifying its potential in the treatment of mood disorders (Packiarajan et al., 2011).
properties
IUPAC Name |
N-(4-aminocyclohexyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h6-7,9H,2-5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBSHRGPVFXDTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCC(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminocyclohexyl)methanesulfonamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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